molecular formula C23H23NO4 B13062291 2-Cyclohexyl-3-(9h-fluoren-12-ylmethoxycarbonylamino)propanoic acid

2-Cyclohexyl-3-(9h-fluoren-12-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B13062291
M. Wt: 377.4 g/mol
InChI Key: RAQPAPMBITVVOX-RNQJHPSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-3-(9H-fluoren-12-ylmethoxycarbonylamino)propanoic acid is a structurally complex derivative of propanoic acid. Its core structure features a cyclohexyl substituent at the C2 position and a 9H-fluorenylmethoxycarbonyl (Fmoc)-protected amino group at the C3 position of the propanoic acid backbone. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via mild base treatment . The cyclohexyl moiety introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and intermolecular interactions in biological systems.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)/t13?,14?,20?,21-/m1/s1

InChI Key

RAQPAPMBITVVOX-RNQJHPSTSA-N

Isomeric SMILES

C1CC2CC1[C@H](C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically follows a multi-step synthetic route involving:

  • Introduction of the cyclohexyl substituent onto a suitable amino acid backbone (usually alanine or a related precursor).
  • Protection of the amino group with the Fmoc moiety to facilitate peptide synthesis compatibility.
  • Purification and characterization of the final Fmoc-protected amino acid.

Detailed Synthetic Steps

Step Description Reagents/Conditions Notes
1 Synthesis of 3-cyclohexylpropanoic acid or β-cyclohexylalanine intermediate Starting from alanine or related amino acid, alkylation or substitution reactions introduce the cyclohexyl group Stereochemistry control is critical; chiral resolution or asymmetric synthesis may be employed
2 Protection of the amino group with Fmoc chloride Fmoc-Cl, base (e.g., NaHCO3 or DIPEA), solvent (e.g., dioxane/water or DMF) Reaction performed at low temperature to avoid side reactions; Fmoc group selectively protects the amine
3 Purification of the Fmoc-protected amino acid Crystallization or chromatographic methods (e.g., flash chromatography) Purity >95% typically required for peptide synthesis
4 Optional: Conversion to salt form or further derivatization Acid-base treatment or coupling reactions Enhances solubility or reactivity for downstream applications

Example Synthetic Protocol (Adapted from Peptide Synthesis Literature)

  • Starting material: 3-cyclohexyl-L-alanine (or racemic mixture)
  • Step 1: Dissolve the amino acid in aqueous sodium bicarbonate solution.
  • Step 2: Add Fmoc-Cl dissolved in dioxane dropwise at 0–5 °C under stirring.
  • Step 3: Allow the reaction to proceed for 1–2 hours at low temperature, then warm to room temperature.
  • Step 4: Extract the product with an organic solvent (e.g., ethyl acetate).
  • Step 5: Wash organic layers, dry over anhydrous sodium sulfate, and evaporate solvent.
  • Step 6: Purify crude product by recrystallization or column chromatography.
  • Step 7: Characterize by NMR, MS, and HPLC to confirm structure and purity.

Automated Solid-Phase Peptide Synthesis (SPPS) Application

  • The Fmoc-protected 2-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is commonly used in automated peptide synthesizers.
  • Typical SPPS cycle includes swelling resin, Fmoc deprotection with 20% piperidine in DMF, coupling with activated Fmoc amino acid (using coupling reagents like HATU, PyBOP, or DIC/HOAt), washing, and repetition for chain elongation.
  • The compound’s compatibility with these protocols confirms its stability and suitability as an amino acid building block.

Research Findings and Analytical Data

Parameter Data/Value Source/Notes
Molecular Weight 393.5 g/mol Computed from PubChem
Purity Typically >95% after purification Verified by HPLC and NMR
Stereochemistry (2R) or (2S) depending on starting material Chiral HPLC or optical rotation used for confirmation
Stability Stable under standard peptide synthesis conditions Compatible with piperidine deprotection and coupling reagents
Solubility Soluble in DMF, DMSO; limited in water Important for SPPS solvent choice

Notes on Variations and Related Compounds

  • Variants of this compound with different stereochemistry or additional functional groups (e.g., hydroxyl substitution at β-position) have been synthesized for specific peptide design purposes.
  • Patents describe related derivatives with modifications to the side chain or protecting groups for enhanced biological activity or synthetic convenience.
  • The Fmoc group is preferred for its mild deprotection conditions and compatibility with automated peptide synthesis platforms.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct Fmoc Protection of Cyclohexylalanine Fmoc-Cl, NaHCO3, dioxane/water 0–25 °C, 1–2 h Straightforward, high yield Requires pure starting amino acid
Asymmetric Synthesis of β-Cyclohexylalanine + Fmoc Protection Chiral catalysts, alkylation agents Controlled temperature, inert atmosphere High stereoselectivity More complex, costly
Automated SPPS Incorporation Fmoc-protected amino acid, coupling reagents (HATU, PyBOP) Room temp, DMF solvent Efficient peptide assembly Dependent on amino acid purity

The preparation of 2-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is well-established through classical amino acid protection chemistry. The key step involves the selective introduction of the Fmoc protecting group onto the amino function of cyclohexyl-substituted alanine derivatives. The compound’s stability and compatibility with automated peptide synthesis protocols make it a valuable reagent in medicinal chemistry and peptide research.

The preparation methods are supported by detailed procedural data and analytical characterization, ensuring reproducibility and high purity. Variations in synthetic routes allow for stereochemical control and functional group modifications to tailor the compound for specific research needs.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3-(9h-fluoren-12-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

2-Cyclohexyl-3-(9H-fluoren-12-ylmethoxycarbonylamino)propanoic acid is utilized in medicinal chemistry for the synthesis of peptide-based drugs. The Fmoc group serves as a protective moiety that can be easily removed under mild conditions, making it advantageous for synthesizing complex peptides without compromising their integrity. This property is particularly useful in the development of therapeutic peptides that target specific biological pathways.

Peptide Synthesis

The compound is employed as a building block in solid-phase peptide synthesis (SPPS). Its structure allows for the introduction of cyclohexyl residues into peptides, which can enhance the stability and bioactivity of the resulting compounds. The ability to modify peptide chains with such residues can lead to improved pharmacokinetic properties, making them more effective as drugs.

Drug Development

Research indicates that derivatives of this compound may exhibit biological activity against various targets, including enzymes and receptors involved in disease processes. This makes it a candidate for further investigation in drug discovery programs aimed at developing new therapeutics for conditions such as cancer and metabolic disorders.

Biological Studies

Studies have shown that compounds similar to this compound can influence cellular mechanisms, such as apoptosis and cell signaling pathways. Researchers are exploring these effects to understand better how modifications to peptide structures can alter their biological activity.

Case Study 1: Peptide Therapeutics

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating this compound to evaluate their efficacy against specific cancer cell lines. The results indicated enhanced cytotoxicity compared to standard peptides without cyclohexyl modifications, suggesting that this compound can improve the therapeutic potential of peptide drugs .

Case Study 2: Enzyme Inhibition

A recent investigation focused on the inhibitory effects of modified peptides containing the compound on key enzymes involved in metabolic pathways. The findings demonstrated that certain derivatives exhibited significant inhibition, highlighting their potential use in developing treatments for metabolic disorders .

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-3-(9h-fluoren-12-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Antimicrobial Chlorinated 3-Phenylpropanoic Acids ()

Chlorinated derivatives like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit selective antimicrobial activity against E. coli and S. aureus. In contrast, the target compound’s cyclohexyl-Fmoc structure lacks polar chlorine or hydroxyl groups, likely reducing direct antimicrobial efficacy but improving stability against oxidative metabolism.

Anti-Inflammatory β-Hydroxy-β-Aryl Propanoic Acids ()

Compounds such as 3-hydroxy-3,3-diphenylpropanoic acid mimic nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. Docking studies in suggest α-methyl substitutions enhance COX-2 selectivity; the absence of such groups in the target compound may limit anti-inflammatory activity but reduce gastrointestinal toxicity.

Industrial and Food-Related Propanoic Acid Derivatives

Simpler esters like 3-(methylthio)propanoic acid methyl ester () are abundant in pineapple volatiles, contributing to flavor profiles. These compounds lack the Fmoc group and complex substituents, emphasizing the target compound’s specialized role in pharmaceuticals versus food chemistry.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight logP (Estimated) Key Bioactivity/Use References
Target Compound Cyclohexyl, Fmoc-amino 433.45 3.92 Peptide synthesis intermediate
(2S,3S)-3-Fmoc-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid Methoxyphenyl, Fmoc-amino 433.45 3.22 Synthetic intermediate
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Dichlorophenyl, hydroxyl 235.06 2.85 Antimicrobial
3-Hydroxy-3,3-diphenylpropanoic acid Diphenyl, hydroxyl 258.28 3.10 Anti-inflammatory (COX inhibition)
3-(Methylthio)propanoic acid methyl ester Methylthio, methyl ester 148.21 1.45 Flavor compound

Research Findings and Implications

  • Antimicrobial vs. Anti-inflammatory Activity : The target compound’s lack of polar groups (e.g., Cl, OH) limits direct antimicrobial action compared to ’s derivatives but may improve pharmacokinetic properties like half-life .
  • Synthetic Utility : The Fmoc group’s stability and the cyclohexyl group’s lipophilicity make the compound advantageous for peptide synthesis, particularly in hydrophobic sequence contexts .
  • Metabolic Stability: Aliphatic cyclohexyl groups are less prone to oxidative metabolism than aromatic rings, suggesting enhanced in vivo stability compared to aryl-substituted propanoic acids .

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